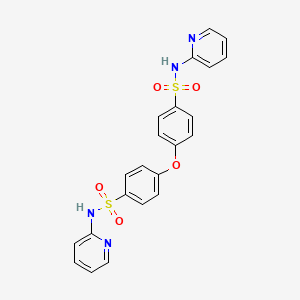
Benzenesulfonamide, 4,4'-oxybis[N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is a complex organic compound with the molecular formula C22H18N4O5S2 and a molecular weight of 482.5321 . This compound is characterized by the presence of benzenesulfonamide groups linked through an oxygen bridge to pyridinyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- typically involves the reaction of benzenesulfonamide derivatives with pyridinyl compounds under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the oxygen bridge between the benzenesulfonamide and pyridinyl groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, it may interact with other molecular targets, contributing to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-nitro-: This compound has a nitro group instead of the pyridinyl groups, leading to different chemical properties and applications.
Benzenesulfonamide, 4,4’-oxybis[N-(2-hydroxyethyl)-: This compound has hydroxyethyl groups, which may affect its solubility and reactivity.
The uniqueness of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
116937-42-9 |
|---|---|
Molecular Formula |
C22H18N4O5S2 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-pyridin-2-yl-4-[4-(pyridin-2-ylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O5S2/c27-32(28,25-21-5-1-3-15-23-21)19-11-7-17(8-12-19)31-18-9-13-20(14-10-18)33(29,30)26-22-6-2-4-16-24-22/h1-16H,(H,23,25)(H,24,26) |
InChI Key |
NVPCGUJGRWVZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















